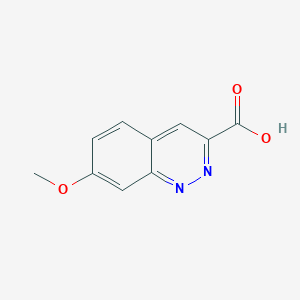

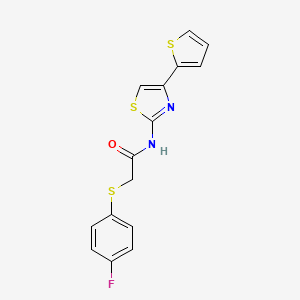

![molecular formula C8H15NO B2653473 (1S,5R)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol CAS No. 2377030-49-2](/img/structure/B2653473.png)

(1S,5R)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar bicyclic compounds has been discussed in various studies. For instance, a pilot-scale process for the production of 6-endo-(1S, 5R, 6S)-bicyclo[3.2.0]hept-2-en-6-ol was set up, which involved the growth-dependent bioreduction of the fused-ring ketone by M. ramanniana C2506 .Molecular Structure Analysis

The molecular structure of related compounds like “(1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol” and “Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, [1S-(1α,3α,5α)]-” have been analyzed . They have a molecular formula of C10H16O and an average mass of 152.233 Da .Chemical Reactions Analysis

The chemical reactions involving similar bicyclic compounds have been studied. For example, the role of cofactor recycling in determining the efficiency of artificial biocatalytic cascades has been paramount in recent years .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “(1S,5S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol” and “Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, [1S-(1α,3α,5α)]-” have been analyzed . They have a molecular formula of C10H16O and an average mass of 152.233 Da .Mécanisme D'action

DMHP acts as a selective agonist of the κ-opioid receptor, which is a G protein-coupled receptor that is involved in pain management and mood regulation. Activation of the κ-opioid receptor by DMHP leads to the inhibition of neurotransmitter release, which results in analgesic and anesthetic effects.

Biochemical and Physiological Effects:

DMHP has been shown to produce analgesia and anesthesia in animal models, and it has been investigated for its potential use in human medicine. It has also been shown to have antitussive effects, and it has been investigated for its potential use in cough suppression. DMHP has been shown to have a shorter duration of action than other commonly used anesthetics, which may make it useful in certain medical procedures.

Avantages Et Limitations Des Expériences En Laboratoire

DMHP has several advantages for use in laboratory experiments. It is a highly selective agonist of the κ-opioid receptor, which allows for the investigation of the specific effects of κ-opioid receptor activation. DMHP has also been shown to have a shorter duration of action than other commonly used anesthetics, which may be useful in certain experimental designs.

One limitation of DMHP is its potential for abuse. As a κ-opioid receptor agonist, it may have addictive properties, which may limit its use in certain experimental settings. Additionally, the short duration of action of DMHP may make it difficult to use in certain experimental designs.

Orientations Futures

There are several potential future directions for research on DMHP. One area of interest is the development of new analgesics and anesthetics based on the structure of DMHP. Another area of interest is the investigation of the potential use of DMHP in the treatment of cough and other respiratory disorders. Additionally, further research is needed to investigate the potential for abuse and addiction associated with DMHP.

Méthodes De Synthèse

DMHP can be synthesized using several methods, including the reduction of 2-azabicyclo[3.2.0]hept-5-en-8-one with sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 2-azabicyclo[3.2.0]hept-5-en-8-one with sodium borohydride followed by the treatment of the resulting alcohol with iodine in the presence of pyridine.

Applications De Recherche Scientifique

DMHP has been extensively studied for its potential applications in medicine and neuroscience. It has been shown to have analgesic effects, and it has been investigated as a potential treatment for pain. DMHP has also been studied for its potential use as an anesthetic, as it has been shown to have a shorter duration of action than other commonly used anesthetics.

Propriétés

IUPAC Name |

(1S,5R)-7,7-dimethyl-2-azabicyclo[3.2.0]heptan-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(2)6-5(7(8)10)3-4-9-6/h5-7,9-10H,3-4H2,1-2H3/t5-,6+,7?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXKQKMXSXOVSL-JEAXJGTLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(C1O)CCN2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2[C@H](C1O)CCN2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

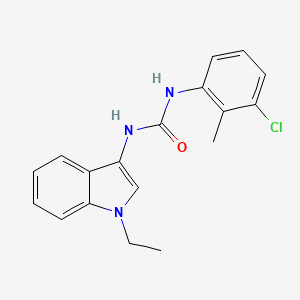

![4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide](/img/structure/B2653394.png)

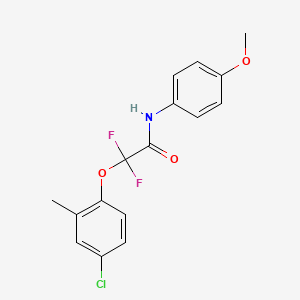

![N-(4-{[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2653399.png)

![ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2653400.png)

![Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2653402.png)

![2-Chloro-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2653406.png)

![4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2653407.png)

![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2653412.png)